molecular formula C10H7ClO3S B13036692 6-Chloro-4-oxothiochromane-2-carboxylic acid

6-Chloro-4-oxothiochromane-2-carboxylic acid

Cat. No.: B13036692
M. Wt: 242.68 g/mol
InChI Key: MHGIWGIQIPLCSZ-UHFFFAOYSA-N
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Description

6-Chloro-4-oxothiochromane-2-carboxylic acid (CAS 57537-85-6) is a high-purity chemical compound offered for research and development purposes . It features a molecular formula of C 10 H 7 ClO 3 S and a molecular weight of 242.68 g/mol . The compound's structure incorporates a carboxylic acid functional group, making it a valuable building block for synthetic organic chemistry and medicinal chemistry research. Researchers utilize this scaffold in the design and synthesis of novel heterocyclic compounds, particularly in the development of potential pharmacologically active molecules where the thiochromane core is of interest. The presence of both the carboxylic acid and the chloro-substituent on the ring system allows for further functionalization and derivatization, enabling structure-activity relationship (SAR) studies. As a specialty chemical, it is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or personal use . Handling should be conducted by trained professionals in a well-ventilated laboratory, using appropriate personal protective equipment (PPE). For comprehensive handling and safety details, please consult the relevant Safety Data Sheet (SDS). The product is available for procurement in various quantities from global suppliers .

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

6-chloro-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid

InChI

InChI=1S/C10H7ClO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)

InChI Key

MHGIWGIQIPLCSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C(C1=O)C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-oxothiochromane-2-carboxylic acid typically involves the chlorination of thiochromane derivatives followed by oxidation and carboxylation reactions. One common method includes the use of thiochromanone as a starting material, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride. The resulting chlorinated intermediate is then oxidized using agents such as potassium permanganate or chromium trioxide to introduce the oxo group. Finally, carboxylation is achieved through the reaction with carbon dioxide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-oxothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-chloro-4-oxothiochromane-2-carboxylic acid typically involves the reaction of thiophenols with α,β-unsaturated carboxylic acids, followed by treatment with dehydrating agents or Lewis acids. The structural modifications in this compound allow for the introduction of various functional groups that can enhance its biological activity. For instance, derivatives can be synthesized by conjugate additions and subsequent transformations to optimize their pharmacological profiles .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thiochroman derivatives, including this compound. Notably, compounds incorporating carboxamide and 1,3,4-thiadiazole moieties exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentration (EC50) values reported at 24 μg/mL and 30 μg/mL respectively . Additionally, antifungal activity against Botrytis cinerea was demonstrated, with inhibition rates surpassing those of conventional antifungal agents like carbendazim .

Antileishmanial Activity

The compound has also shown promise in treating leishmaniasis, a disease caused by protozoan parasites. Derivatives of thiochroman-4-one have been reported to possess antileishmanial activity with effective concentrations below 10 µM. This highlights the potential for developing new treatments for leishmaniasis using thiochroman derivatives .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how different substituents affect the biological activity of thiochroman derivatives. For example, modifications at the C-2 or C-3 positions of the thiochromane scaffold can significantly influence their pharmacological properties. Compounds with specific functional groups have shown enhanced solubility and bioavailability, which are critical for their therapeutic efficacy .

Potential Therapeutic Applications

Given its broad spectrum of biological activities, this compound has potential applications in various therapeutic areas:

  • Antimicrobial Treatments : Due to its effectiveness against bacterial and fungal pathogens.
  • Antiparasitic Drugs : Particularly in the treatment of leishmaniasis and potentially other parasitic infections.
  • Cancer Therapy : Further research may reveal cytotoxic effects against cancer cell lines, warranting exploration in oncology.

Data Table: Summary of Biological Activities

Activity TypePathogen/TargetEC50 Value (μg/mL)Reference
AntibacterialXanthomonas oryzae24
AntibacterialXanthomonas axonopodis30
AntifungalBotrytis cinereaInhibition rate: 69%
AntileishmanialLeishmania spp.<10

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-chloro-4-oxothiochromane-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Core Structure Evidence ID
This compound C₁₀H₇ClO₃S 242.67 Cl, ketone (4-oxo), carboxylic acid 6-Cl, 4-oxo, 2-COOH Thiochromane (S)
4-Oxo-thiochromane-2-carboxylic acid C₁₀H₈O₃S 208.23 Ketone (4-oxo), carboxylic acid 4-oxo, 2-COOH Thiochromane (S)
6-Chlorochromone-2-carboxylic acid C₁₀H₅ClO₄ 224.60 Cl, ketone (4-oxo), carboxylic acid 6-Cl, 4-oxo, 2-COOH Chromone (O)
6-Chloro-7-hydroxycoumarin-3-carboxylic acid C₁₀H₅ClO₅ 240.60 Cl, hydroxyl (7-OH), carboxylic acid 6-Cl, 7-OH, 3-COOH Coumarin (O, lactone)
6-Chloro-4-hydroxy-2-oxochromene-3-carboxylic acid C₁₀H₅ClO₅ 240.60 Cl, hydroxyl (4-OH), ketone (2-oxo), carboxylic acid 6-Cl, 4-OH, 2-oxo, 3-COOH Chromene (O)
Chlororange (2-amino-6-chloro-4-nitrophenol) C₆H₅ClN₂O₃ 206.60 Cl, amino (2-NH₂), nitro (4-NO₂) 6-Cl, 2-NH₂, 4-NO₂ Phenol
Key Observations:
  • Sulfur vs.
  • Chlorine Substitution : The 6-Cl substituent in the target compound and 6-chlorochromone may enhance electron-withdrawing effects, stabilizing the molecule or modulating interactions with biological targets .

Biological Activity

6-Chloro-4-oxothiochromane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H7ClO3S. It features a thiochromane ring structure, an oxo group, and a carboxylic acid functional group. The presence of chlorine in its structure influences its chemical reactivity and biological interactions.

Compound Name Molecular Formula Key Features
This compoundC10H7ClO3SContains chlorine, enhancing reactivity
6-Bromo-4-oxothiochromane-2-carboxylic acidC10H7BrO3SContains bromine, known for antimicrobial properties
4-Oxothiochromane-2-carboxylic acidC10H9O3SLacks halogen substituents

1. Antimicrobial Properties

Research indicates that derivatives of thiochromane compounds exhibit antimicrobial activities. For instance, studies have shown that thiochroman derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme functions, leading to cell death or growth inhibition .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. Certain thiochroman derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting that modifications at specific positions on the thiochromane ring can enhance their effectiveness against tumors .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. This activity is critical for developing treatments for conditions characterized by chronic inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, inhibiting their function and leading to altered cellular processes.
  • Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antileishmanial Activity : A study evaluated the effectiveness of various thiochroman derivatives against Leishmania parasites. Compounds similar to 6-Chloro-4-oxothiochromane showed promising results, with some derivatives achieving low micromolar IC50 values .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain modifications to the thiochromane structure could significantly enhance cytotoxicity against cancer cell lines while maintaining selectivity over normal cells.
  • Structure–Activity Relationship (SAR) Studies : SAR analyses revealed that specific substitutions on the thiochromane ring can modulate biological activity, providing insights into how structural changes affect potency and selectivity against different biological targets .

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